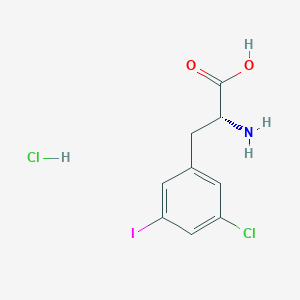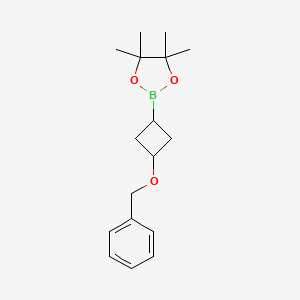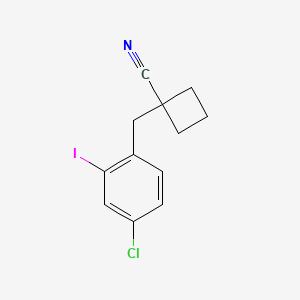![molecular formula C8H7FN2O B13044771 (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is a fluorinated heterocyclic compound with the molecular formula C8H7FN2O It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an appropriate cyclizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position using a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, which can be achieved using formaldehyde or paraformaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)formaldehyde, (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)carboxylic acid.
Reduction: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes, depending on its target.
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-YL)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-YL)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and lipophilicity, while the hydroxymethyl group at the 2-position provides a site for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
BWBQCCOCUZFMJP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=NC=C1F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


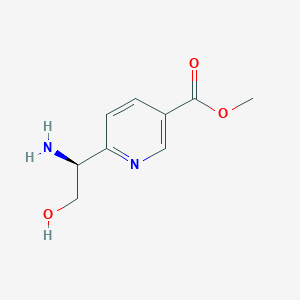
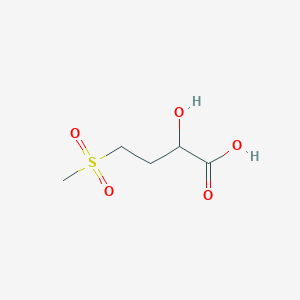
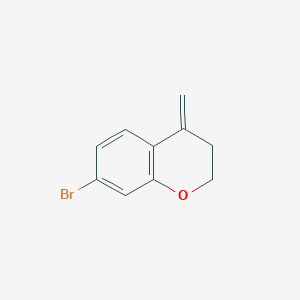

![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
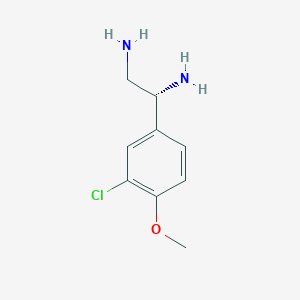
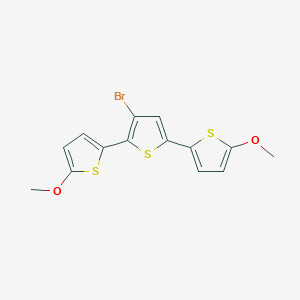

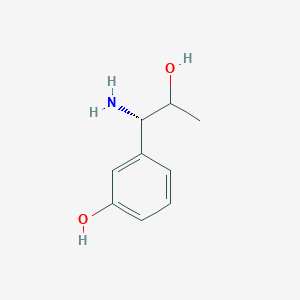
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
